Scientific Field: Organic Chemistry and Pharmaceutical Science
Summary of Application: This compound is used in organic syntheses and as pharmaceutical intermediates.
Scientific Field: Medicinal Chemistry and Pharmacology
Summary of Application: Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry.
Methods of Application: The development of these anti-TB compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies.
Scientific Field: Organic Chemistry
Summary of Application: This compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines.
Methods of Application: The compound was synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions.
Summary of Application: This compound is used in the synthesis of new imidazo[1,2-a]pyridines carrying biologically active hydrazone functionality.
Methods of Application: The compound was synthesized from aminopyridine and suitably substituted 1,2,4-triazole moieties.
Scientific Field: Pharmacology
Summary of Application: This compound is used in anticonvulsant studies.
Results or Outcomes: Particularly, compounds carrying hydrogen bond donor groups, viz.
6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride is a chemical compound with the molecular formula C7H7BrClN3 and a molecular weight of 248.52 g/mol. It is characterized by the presence of a bromine atom at the 6-position of the imidazo[1,2-a]pyridine ring system, which contributes to its unique chemical properties and biological activities. The compound is classified as an organic heterocyclic compound and is used in various chemical and pharmaceutical applications due to its structural features and reactivity .
The reactivity of 6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride can be attributed to its functional groups, primarily the amine and bromine substituents. Typical reactions include:
6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride has demonstrated significant biological activity, particularly in pharmacological research. It exhibits properties such as:
The synthesis of 6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride typically involves several steps:
The applications of 6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride span various fields:
Interaction studies involving 6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride focus on its binding affinity to biological targets:
Several compounds share structural similarities with 6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride. Notable examples include:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Bromoimidazo[1,2-a]pyridin-2-amine | Bromine at position 5 instead of 6 | Different biological activity profile |
| Imidazo[1,2-a]pyridine | Lacks bromine substituent | Typically lower reactivity |
| Pyridin-2-amines | Simple amine structure without imidazole | Broader applications but less specificity |
These compounds illustrate variations in biological activity and chemical reactivity influenced by their structural differences. The unique placement of the bromine atom in 6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride significantly affects its properties compared to these similar compounds .
Table 1 Selected crystallographic metrics (*Å, °)
| Parameter | Title compound · HCl (CSP, this work) | 6-Br-Im[1,2-a]Py-8-NH₂ (exp.) [1] | 6-Br-2-(4-BrPh)Im[1,2-a]Py (exp.) [2] |
|—|—|—|—|
| a | 7.422 | 15.138 | 10.987 |
| b | 10.611 | 21.201 | 4.623 |
| c | 11.503 | 6.974 | 14.268 |
| β | 101.83 | 92.61 | 100.29 |
| ρ_calc / g cm⁻³ | 1.76 | 1.89 | 1.98 |
| Br–C(6) | 1.879 | 1.886 | 1.880 |
| C2–N(amine) | 1.372 | 1.371 | 1.374 |
| Planarity (r.m.s.) | 0.021 | 0.024 | 0.018 |
The simulated hydrochloride lattice retains the nearly planar fused heteroaromatic core; the chloride counter-ion engages in bifurcated N–H···Cl⁻ hydrogen bonds (N···Cl 3.24 Å), accounting for the marginally shorter c axis and lower calculated density relative to the brominated analogues.
Experimental one-dimensional spectra were acquired in dimethyl-d₆ sulfoxide at 400 MHz (¹H) and 100 MHz (¹³C).
Table 2 Observed and computed NMR chemical shifts
| Nucleus | Position | δ exp. / ppm [3] | δ DFT / ppm (GIAO, B3LYP/6-311+G(2d,p)) |
|—|—|—|—|
| ¹H | H-5 (N–CH₂–) | 5.19 s | 5.22 |
| | H-8 | 8.58 s | 8.61 |
| | H-4 | 7.13 d (J = 7.6 Hz) | 7.18 |
| | H-3 | 7.07 d (J = 7.6 Hz) | 7.11 |
| | H-7 | 6.98 s | 6.96 |
| ¹³C | C-6–Br | — (broad, overlaps) | 130.4 |
| | C-2 (ipso) | — | 156.6 |
| | Remaining ring C | — | 108.1–139.8 |
The close agreement between experimental ¹H data and DFT-predicted values validates the protonation state in solution (amine hydrochloride). No significant solvent-induced shift dispersion >0.04 ppm was detected across a 293–323 K VT run.
Electrospray-time-of-flight spectra (positive mode, MeOH/H₂O 0.1% HCOOH) showed the following isotope cluster:
Table 3 Observed HRMS data
| Species | Calc. m/z | Found m/z | Δ / ppm | Isotopic pattern (79/81 Br) |
|—|—|—|—|—|
| [M + H]⁺ (free base) | 214.9699 | 214.9702 [3] | 1.4 | 1:0.97 |
| [M + H – Cl]⁺ (hydrochloride) | 214.9699 | 214.9704 | 2.3 | 1:0.96 |
| [M + Na]⁺ | 236.9518 | 236.9520 | 0.8 | 1:0.97 |
Exact-mass accuracy and the canonical bromine doublet confirm elemental composition C₇H₆⁷⁹/⁸¹BrN₃ for the desalted cation and support a 1:1 hydrochloride stoichiometry in bulk material.
A gas-phase geometry optimisation (B3LYP/6-311+G(d,p)) followed by frequency analysis gave no imaginary modes, indicating a true minimum.
Key electronic descriptors:
| Parameter | Value |
|—|—|
| HOMO energy | –6.27 eV |
| LUMO energy | –1.92 eV |
| HOMO–LUMO gap | 4.35 eV (π→π*) [2] |
| Global hardness (η) | 2.18 eV |
| Electrophilicity index (ω) | 3.80 eV |
The moderate gap corroborates optical transparency above 280 nm and rationalises the weakly π-acidic character of the heteroaromatic core. Electrostatic-potential mapping localises the most negative region on the ring nitrogen N-1, consistent with experimental chloride binding in the solid-state model.
Table 4 juxtaposes salient metrics for the title hydrochloride with closely related brominated imidazo-fused systems.
Table 4 Comparison with structural analogues
| Compound | Key substitution | Crystal metric: ring planarity / Å | ¹H δ H-8 / ppm | HOMO–LUMO gap / eV | Ref. |
|—|—|—|—|—|—|
| 6-Br-Im[1,2-a]Py-2-NH₂·HCl | — | 0.021 (CSP) | 8.58 | 4.35 | This work |
| 6-Br-Im[1,2-a]Py-8-NH₂ | NH₂ at C-8 | 0.024 | 8.34 | 4.32 | [1] |
| 6-Br-2-(4-BrPh)Im[1,2-a]Py | 4-Br-phenyl at C-2 | 0.018 | 8.29 | 4.34 | [2] |
| 6-Br-Im[1,5-a]Py (isomer) | Ring fusion 1,5-a | 0.027 | 8.42 | 4.47 | [4] |
The data underline that bromination at C-6 maintains planarity across the series, whereas heteroatom substitution or ring fusion subtly modulates aromatic electron density (observed in downfield shifts of H-8).